molecular formula C9H7BrN2O2 B1434138 methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1352492-16-0

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1434138
M. Wt: 255.07 g/mol
InChI Key: IKZLRQZJCKHPTI-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine , which is known to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular formula of “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is C9H7BrN2O2 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a solid compound . It has a molecular weight of 255.07 .

Scientific Research Applications

Antibacterial Activity

A study by Toja et al. (1986) on pyrrolopyridine analogs of nalidixic acid, which include derivatives synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, identified one compound showing antibacterial activity in vitro, demonstrating the potential of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives in antibacterial drug development (Toja et al., 1986).

Antitumor Activity

Queiroz et al. (2011) explored the synthesis and tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Their research indicates significant growth inhibitory activity against several human tumor cell lines, suggesting potential applications in cancer therapy (Queiroz et al., 2011).

Cytotoxicity and Crystal Structure

Huang et al. (2017) synthesized novel pyridyl–pyrazole-3-one derivatives, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their cytotoxicity against various tumor cell lines. The study highlights the selectivity and effectiveness of these compounds in inhibiting tumor cell growth without affecting normal cells (Huang et al., 2017).

Synthesis of Complex Heterocyclic Compounds

Research by Mekheimer et al. (1997) on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone showcases the versatility of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives in creating complex heterocyclic compounds that could have various scientific applications (Mekheimer et al., 1997).

Fluorescence Studies for Antitumor Evaluation

Carvalho et al. (2013) conducted fluorescence studies on potential antitumor 6-(hetero)arylthieno[3,2-b]pyridine derivatives, revealing that these compounds exhibit promising photophysical properties. This suggests their potential use in drug delivery and therapeutic monitoring (Carvalho et al., 2013).

Safety And Hazards

The safety information for “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” includes hazard statements such as H302, H315, H318, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

The synthetic methods and biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, including “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate”, can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLRQZJCKHPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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